1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexyl group, a methoxyphenyl group, and a morpholinoethyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves multiple steps. One common synthetic route includes the reaction of cyclohexyl isocyanate with 2-(4-methoxyphenyl)-2-morpholinoethanamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-morpholinoethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound lacks the morpholinoethyl group, which may result in different chemical and biological properties.
1-Cyclohexyl-3-(2-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)ethyl)urea: The presence of a piperazinyl group instead of a morpholinoethyl group can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-25-18-9-7-16(8-10-18)19(23-11-13-26-14-12-23)15-21-20(24)22-17-5-3-2-4-6-17/h7-10,17,19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCRYKCTAQUVIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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